![molecular formula C17H14BrFN4O2 B5543044 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

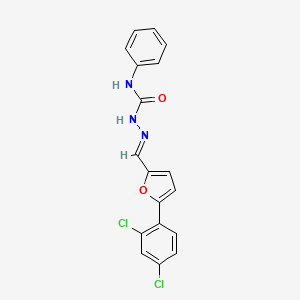

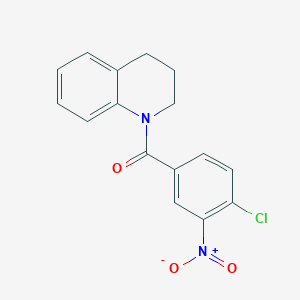

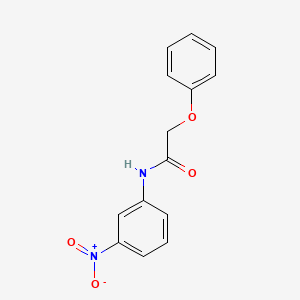

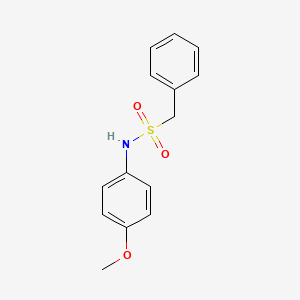

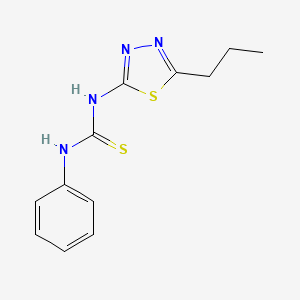

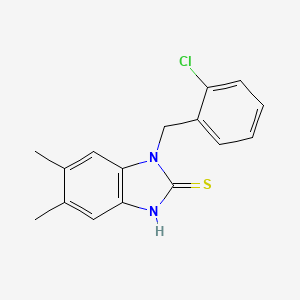

This compound belongs to a class of organic molecules that typically involve multiple functional groups, including bromo, fluoro, methoxy, and triazolamine groups. These functional groups contribute to the molecule's reactivity and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step organic reactions, starting with the formation of core structures followed by the stepwise addition of functional groups. Techniques such as condensation reactions, bromination, and alkylation are commonly employed. For example, the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives involves a series of reactions starting from simple precursors like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, followed by condensation with various aromatic aldehydes (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the crystal structures of Schiff bases similar to the compound have been determined, revealing insights into their molecular configurations and intermolecular interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Compounds with bromo, fluoro, and methoxy groups, alongside a triazolamine moiety, can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the electron-withdrawing or donating effects of the substituents, which can alter the reactivity of the compound.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure are influenced by the molecular structure and intermolecular forces. Benzylideneaniline compounds, for example, have been studied for their crystalline structures and properties, providing insights into their stability, solubility, and potential applications (Subashini et al., 2021).

Aplicaciones Científicas De Investigación

Anticancer Evaluation

Synthesis and Anticancer Evaluation of Some New 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives : This study involved the synthesis of derivatives related to the 1,2,4-triazole-5-one structure, including the assessment of their anticancer activity across multiple cancer cell lines. The research indicates the potential of these derivatives in cancer treatment due to their selective cytotoxicity towards cancer cells (Bekircan et al., 2008).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This paper outlines the creation and evaluation of new 1,2,4-triazole derivatives for their antimicrobial properties. Such studies are crucial for developing new antimicrobial agents that can be effective against resistant strains of bacteria and other microorganisms (Bektaş et al., 2010).

Corrosion Inhibition

Thermodynamic, Electrochemical, and Quantum Chemical Evaluation of Some Triazole Schiff Bases as Mild Steel Corrosion Inhibitors in Acid Media : Research into triazole Schiff bases, including compounds structurally similar to N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine, has shown their effectiveness as corrosion inhibitors. This application is significant for protecting metals in industrial settings (Chaitra et al., 2015).

Photodynamic Therapy

The New Zinc Phthalocyanine Having High Singlet Oxygen Quantum Yield Substituted with New Benzenesulfonamide Derivative Groups Containing Schiff Base : This study demonstrates the potential use of Schiff base-substituted zinc phthalocyanine compounds in photodynamic therapy, a treatment method for various types of cancer. The research focuses on the synthesis and characterization of these compounds and their application in generating singlet oxygen, crucial for the photodynamic therapy process (Pişkin et al., 2020).

Selective Separation of Aqueous Sulphate Anions

Selective Separation of Aqueous Sulphate Anions via Crystallization of Sulphate–Water Clusters : Investigating the selective separation of sulphate ions from other anions in aqueous solutions, this research highlights the importance of triazole derivatives in environmental chemistry, particularly for water purification and the treatment of industrial waste streams (Luo et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4O2/c1-24-16-7-12(8-22-23-10-20-21-11-23)6-14(18)17(16)25-9-13-4-2-3-5-15(13)19/h2-8,10-11H,9H2,1H3/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUUHCBXFGHNKJ-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Br)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(1H-benzimidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5542968.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)

![N-[(3S*,4R*)-1-(2-oxo-4-phenylbutanoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5542998.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)